2-Ethyl-1,3-benzoxazol-5-amine
Description
Overview of Benzoxazole (B165842) Heterocycles as a Scaffold in Chemical Research
The benzoxazole ring system, an aromatic organic compound formed by the fusion of a benzene (B151609) and an oxazole (B20620) ring, represents a privileged scaffold in chemical research and medicinal chemistry. globalresearchonline.netresearchgate.net Its molecular formula is C₇H₅NO, and it is also known as 1-oxa-3-aza-1H-indene. globalresearchonline.netwikipedia.org The aromaticity of the benzoxazole core imparts considerable stability, yet it possesses reactive sites that permit functionalization, making it a versatile starting material for synthesizing more complex, often bioactive, structures. globalresearchonline.netwikipedia.org
Benzoxazoles are considered structural isosteres of naturally occurring nucleic bases like adenine (B156593) and guanine. ijrrjournal.comchemistryjournal.net This similarity is thought to facilitate their interaction with biological macromolecules, a key reason for their broad spectrum of biological activities. ijrrjournal.comchemistryjournal.net The benzoxazole framework is not only significant in pharmaceuticals but also finds applications in materials science, such as in the development of optical brighteners, dye lasers, and photoluminescent materials. globalresearchonline.net The synthesis of the benzoxazole nucleus is a focal point for organic chemists, with numerous methods developed, including the condensation of 2-aminophenols with various precursors like carboxylic acids or aldehydes, and transition-metal-catalyzed reactions. ontosight.ainih.govijpbs.commdpi.com
The Role of Benzoxazole Derivatives in Medicinal Chemistry and Drug Discovery
The benzoxazole moiety is a cornerstone in drug discovery, with its derivatives exhibiting a vast array of pharmacological activities. nih.govinnovareacademics.in This has established the benzoxazole scaffold as a crucial pharmacophore in the development of new therapeutic agents. globalresearchonline.netresearchgate.net The versatility of the benzoxazole ring allows for substitutions at various positions, leading to a diverse library of compounds with tailored biological effects. chemistryjournal.net
Numerous studies have demonstrated that compounds containing the benzoxazole nucleus are effective against a wide range of diseases. researchgate.netijrrjournal.com They have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antitubercular agents. globalresearchonline.netresearchgate.netjrespharm.com For instance, certain benzoxazole derivatives have shown potent antitumor activity against various cancer cell lines by inhibiting enzymes like Aurora B kinase and topoisomerase II. jrespharm.com Others have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), such as flunoxaprofen. nih.govbohrium.com The continuous exploration of this heterocyclic system underscores its immense potential in addressing diverse medical needs. nih.govinnovareacademics.in
Table 1: Selected Pharmacological Activities of Benzoxazole Derivatives
| Pharmacological Activity | Research Finding | References |
|---|---|---|
| Anticancer | Derivatives have shown potent antitumor activity against different cancer cell lines, including C6 rat glioma and human cancer cell lines like HeLa and MCF-7. chemistryjournal.netjrespharm.com | chemistryjournal.netjrespharm.com |
| Anti-inflammatory | Benzoxazole derivatives are recognized as potential anti-inflammatory agents, with some acting as COX-2 inhibitors. jrespharm.combohrium.com | jrespharm.combohrium.com |
| Antimicrobial | A broad spectrum of antibacterial and antifungal activity has been reported for various substituted benzoxazoles. nih.govindexcopernicus.com | nih.govindexcopernicus.com |
| Antiviral | The benzoxazole nucleus is present in compounds investigated for anti-HIV activity. globalresearchonline.net | globalresearchonline.net |
| Anticonvulsant | Certain derivatives have demonstrated anticonvulsant properties in experimental models. ijrrjournal.comresearchgate.net | ijrrjournal.comresearchgate.net |
| Antitubercular | The scaffold is associated with antitubercular activity. globalresearchonline.netijrrjournal.com | globalresearchonline.netijrrjournal.com |
| Anti-Alzheimer's | Novel benzoxazole-oxadiazole hybrids have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov | nih.gov |
Rationale for Investigating Amino-Substituted Benzoxazole Frameworks in Academic Research
The strategic placement of substituents on the benzoxazole framework is crucial for modulating biological activity. jrespharm.comacs.org Among various functional groups, the amino group (-NH₂) is of particular interest to medicinal chemists. The introduction of an amino group can significantly influence a molecule's physicochemical properties, such as its basicity, polarity, and hydrogen bonding capacity. These changes can, in turn, enhance interactions with biological targets and improve pharmacokinetic profiles.
Research into amino-substituted benzoxazoles, such as 2-(4-Aminophenyl)benzoxazol-5-amine, is driven by the potential to create novel therapeutic agents. ontosight.ai Studies have shown that the position of substitution is critical; for example, in some series, substitution at the 2-position is considered decisive for the type of biological activity, while substitution at the 5-position can dictate the intensity of that activity. chemistryjournal.net The amino group itself can serve as a handle for further synthetic modifications, allowing for the creation of diverse chemical libraries for screening. smolecule.com For instance, the amine group can undergo reactions like acylation or nucleophilic substitution to produce a wide range of derivatives. smolecule.com This synthetic tractability, combined with the inherent bioactivity of the benzoxazole core, provides a strong rationale for the continued investigation of compounds like 2-Ethyl-1,3-benzoxazol-5-amine in academic and pharmaceutical research. ontosight.aismolecule.com
Table 2: Chemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 204771-75-5 | fluorochem.co.uk |
| Molecular Formula | C₉H₁₀N₂O | smolecule.com |
| Molecular Weight | 162.192 g/mol | fluorochem.co.uk |
| Appearance | Solid | fluorochem.co.uk |
| Melting Point | 71 to 73 °C | fluorochem.co.uk |
| InChI Key | CRWOCBCQPVKWLI-UHFFFAOYSA-N | fluorochem.co.uk |
Table 3: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Ring System |
|---|---|---|
| This compound | C₉H₁₀N₂O | Benzoxazole |
| Adenine | C₅H₅N₅ | Purine |
| Guanine | C₅H₅N₅O | Purine |
| Benzoxazole | C₇H₅NO | Benzoxazole |
| Flunoxaprofen | C₁₆H₁₂FNO₃ | Benzoxazole |
| 2-(4-Aminophenyl)benzoxazol-5-amine | C₁₃H₁₁N₃O | Benzoxazole |
| Carbon disulfide | CS₂ | N/A |
Structure
2D Structure
Properties
IUPAC Name |
2-ethyl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWOCBCQPVKWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377103 | |
| Record name | 2-ethyl-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204771-75-5 | |
| Record name | 2-ethyl-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Functionalization Strategies for 2 Ethyl 1,3 Benzoxazol 5 Amine
General Synthetic Pathways for Benzoxazole (B165842) Core Synthesis
The construction of the benzoxazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These can be broadly categorized into condensation reactions, transition metal-catalyzed cyclizations, and oxidative cyclizations.
The most traditional and widely employed method for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol (B121084) with a suitable carbonyl-containing compound. nih.gov This approach is versatile, allowing for the introduction of a wide variety of substituents at the 2-position by changing the reaction partner. nih.gov The reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic benzoxazole ring.
Commonly used carbonyl precursors include:
Carboxylic Acids: Direct condensation with carboxylic acids often requires high temperatures or the use of dehydrating agents like polyphosphoric acid (PPA). researchgate.net Microwave-assisted syntheses under solvent-free conditions have also been developed to improve efficiency. nih.gov
Aldehydes: The reaction with aldehydes is one of the most common routes and can be promoted by various catalysts, including Brønsted acids, Lewis acids, and ionic liquids. nih.govresearchgate.netnih.govresearchgate.net Green chemistry approaches have utilized catalysts like samarium triflate in aqueous media or reusable magnetic nanoparticle-supported catalysts under sonication. nih.govorganic-chemistry.org
Acyl Chlorides, Esters, and Amides: These activated carboxylic acid derivatives readily react with 2-aminophenols. nih.govnih.gov For instance, a method using triflic anhydride (B1165640) (Tf2O) has been reported for the activation of tertiary amides, facilitating a cascade reaction that leads to 2-substituted benzoxazoles. nih.govmdpi.com
| Condensation Partner | Catalyst/Reagent | Conditions | Key Advantages |
| Aldehydes | Magnetic Ionic Liquid (LAIL@MNP) | Solvent-free, 70°C, sonication | Green method, reusable catalyst, fast reaction. nih.govresearchgate.net |
| Aldehydes | Samarium triflate | Aqueous medium, mild conditions | Environmentally friendly, reusable catalyst. organic-chemistry.org |
| Carboxylic Acids | Polyphosphoric Acid (PPA) | 180-250°C | Direct, single-reagent approach. researchgate.net |
| β-Diketones | Brønsted acid and CuI | Varies | Tolerates various substituents on the 2-aminophenol. acs.org |
| Tertiary Amides | Triflic anhydride (Tf₂O) / 2-F-Pyr | 0°C to RT | Mild, effective, and versatile for a range of substrates. nih.govmdpi.com |
| Acyl Chlorides | Hf-BTC | 120°C, microwave, solvent-free | Eco-friendly, reusable catalyst. nih.gov |
In recent decades, transition metal catalysis has emerged as a powerful tool for constructing heterocyclic frameworks, offering novel pathways with high efficiency and selectivity. nitrkl.ac.in These methods often involve C-H bond activation, cross-coupling, or intramolecular cyclization reactions.
Palladium (Pd) Catalysis: Palladium catalysts are widely used for synthesizing benzoxazoles. One approach involves the aminocarbonylation of aryl or vinyl bromides with 2-aminophenols, followed by acid-mediated ring closure. organic-chemistry.org Another strategy is the aerobic oxidation of a mixture of 2-aminophenols and isocyanides to yield 2-aminobenzoxazoles. organic-chemistry.org
Copper (Cu) Catalysis: Copper catalysts are cost-effective and have been employed in various synthetic routes. A common method is the intramolecular cyclization of ortho-haloanilides, where a combination of CuI and a ligand like 1,10-phenanthroline (B135089) is used. organic-chemistry.org Copper has also been used to catalyze the direct C-H amination of pre-formed benzoxazoles, although typically at the 2-position. organic-chemistry.orgresearchgate.net
Ruthenium (Ru) Catalysis: Ruthenium-catalyzed reactions, such as the acceptorless dehydrogenative coupling (ADC) of primary alcohols with 2-aminophenol, provide a one-pot synthesis of 2-substituted benzoxazoles. acs.orgijpbs.com
| Metal Catalyst | Reaction Type | Substrates | Key Features |
| Palladium (Pd) | Aerobic Oxidation | 2-Aminophenols, Isocyanides | Mild conditions, accessible starting materials. organic-chemistry.orgijpbs.com |
| Copper (Cu) | Intramolecular Cyclization | o-Haloanilides | Believed to proceed via a Cu(I)/Cu(III) cycle. organic-chemistry.org |
| Ruthenium (Ru) | Dehydrogenative Coupling | 2-Aminophenol, Primary Alcohols | Heterogeneous catalytic system, one-pot synthesis. acs.orgijpbs.com |
| Iron (Fe) | Hydrogen Transfer | o-Hydroxynitrobenzenes, Alcohols | Redox condensation providing a wide range of products. organic-chemistry.org |
Oxidative cyclization represents an atom-economical approach to benzoxazole synthesis, often starting from more fundamental precursors than 2-aminophenol. These methods typically involve the in-situ formation of an intermediate that subsequently cyclizes under oxidative conditions.
One prominent strategy is the direct oxidative cyclization of readily available phenols and primary amines. researchgate.net Various oxidizing systems can be employed, from molecular oxygen (O₂) in water to reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net Elemental sulfur has also been identified as an excellent oxidant for the coupling of o-aminophenols with ketones or alkenes to provide 2-alkylbenzoxazoles. organic-chemistry.org Another approach is the electrochemical oxidative cyclization of glycine (B1666218) derivatives, which proceeds without transition metals or chemical oxidants, generating only hydrogen gas as a byproduct. organic-chemistry.org
| Oxidant/System | Substrates | Conditions | Key Features |
| O₂/Water | Catechols, Primary Amines | Mild, green, economical | Particularly effective for C-2 alkyl-substituted benzoxazoles. researchgate.net |
| Elemental Sulfur | 2-Aminophenols, Ketones/Alkenes | Mild conditions, N-methylpiperidine | Oxidative rearranging coupling. organic-chemistry.org |
| Electrochemical | Glycine derivatives | Transition metal- and oxidant-free | Atom-economical, H₂ is the only byproduct. organic-chemistry.org |
| KMnO₄/HOAc | o-Hydroxyarylidene anilines | Varies | One-pot synthesis from o-aminophenols and aldehydes. ijpbs.com |
Targeted Synthesis of 2-Ethyl-1,3-benzoxazol-5-amine
The synthesis of the specific target molecule, this compound, requires the precise introduction of two different substituents onto the benzoxazole core. This is typically achieved through a multi-step sequence involving the formation of the heterocyclic ring from a pre-functionalized precursor, followed by a functional group interconversion. A common and logical pathway involves the cyclization of a 2-aminophenol already bearing a group at the 4-position (which becomes the 5-position in the benzoxazole) that can be converted to an amine.
The introduction of the ethyl group at the 2-position is accomplished during the core synthesis of the benzoxazole ring. This is achieved by selecting a condensation partner that provides a two-carbon fragment. Based on the general condensation reactions described in section 2.1.1, suitable reagents include:
Propanoic acid (or propionic acid )
Propionyl chloride
Propionic anhydride
Propionaldehyde
The reaction of a substituted 2-aminophenol with one of these reagents, under appropriate catalytic conditions (e.g., using PPA for propanoic acid), will yield the desired 2-ethylbenzoxazole scaffold. researchgate.net
Direct C-H amination at the 5-position of an existing benzoxazole ring is challenging due to the directing effects of the fused ring system, which favor functionalization at the C2-position. researchgate.net Therefore, the most reliable and widely used strategy is to begin with a starting material that already contains the nitrogen functionality, or a precursor to it, at the appropriate position.
The most common synthetic route involves:
Starting Material Selection: The synthesis begins with 4-nitro-2-aminophenol . In this precursor, the nitro group is positioned para to the hydroxyl group.
Benzoxazole Ring Formation: This precursor undergoes a condensation reaction with a source for the 2-ethyl group (e.g., propanoic acid). This cyclization reaction forms 2-ethyl-5-nitro-1,3-benzoxazole .
Nitro Group Reduction: The final step is the chemical reduction of the nitro group to an amine. This is a standard transformation in organic synthesis and can be achieved with a variety of reagents, such as:
Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or ethanol.
Catalytic hydrogenation using a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) under a hydrogen atmosphere.
Zinc (Zn) or Iron (Fe) powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride. researchgate.net
This sequence provides a controlled and high-yielding pathway to the target compound, this compound.
Multi-step Synthetic Routes for Complex this compound Derivatives
The construction of complex derivatives of this compound often necessitates multi-step synthetic sequences. These routes allow for the introduction of various functional groups and the construction of more intricate molecular architectures.
A common strategy involves the initial synthesis of a substituted 2-aminophenol precursor, which then undergoes cyclization to form the benzoxazole ring. For instance, a multi-step synthesis could begin with the nitration of a substituted phenol (B47542), followed by reduction of the nitro group to an amine. This amino-substituted phenol can then be acylated with propionyl chloride or a related reagent to introduce the ethyl group at the 2-position, followed by cyclization. Further functionalization of the benzene (B151609) ring or the amine group can be achieved through subsequent reactions.
One documented multi-step synthesis involves the preparation of 2-(3,4-disubstituted phenyl)benzoxazole derivatives. mdpi.com This process starts with the O-alkylation of 4-hydroxybenzaldehyde (B117250) or 4-hydroxy-3-methoxybenzaldehyde. mdpi.com The resulting aldehydes are then used to form Schiff bases, which are precursors for the final benzoxazole cyclization. mdpi.com This approach highlights the modularity of multi-step synthesis, allowing for the preparation of a library of compounds with diverse substitutions.
Another example is the synthesis of ethyl 2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate (B1210297) derivatives. uotechnology.edu.iq This multi-step process begins with the conversion of 2-hydrazino benzoxazole to 2-cyanoamine benzoxazole, which is then reacted to form a tetrazole ring. uotechnology.edu.iq Subsequent reaction with ethyl chloroacetate (B1199739) yields the final complex derivative. uotechnology.edu.iq
The synthesis of 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives also follows a multi-step pathway, starting from the corresponding benzoxazolone and involving the introduction of a propyl chain with a terminal functional group for further modification. researchgate.net These examples underscore the versatility of multi-step synthesis in creating complex and potentially bioactive benzoxazole derivatives.
Advanced and Sustainable Synthetic Protocols
In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for the synthesis of benzoxazole derivatives. These advanced protocols aim to reduce reaction times, improve yields, and minimize the environmental impact of chemical processes.
Microwave-Assisted Synthesis of Benzoxazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.com This technique has been successfully applied to the synthesis of benzoxazoles, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. eurekaselect.commdpi.com
A notable example is the microwave-assisted, one-pot synthesis of benzoxazole libraries, which has been utilized to produce compounds with potential analgesic properties. ias.ac.in In one study, the synthesis of benzoxazole derivatives was achieved by irradiating a mixture of 2-aminophenols and aromatic aldehydes in the presence of a deep eutectic solvent, [CholineCl][oxalic acid], as a catalyst. mdpi.com This method highlights the synergistic benefits of microwave irradiation and green catalysts.
The synthesis of 3-substituted coumarins and benzocoumarins has also been achieved rapidly and without solvents through microwave irradiation of corresponding enaminones, showcasing the broad applicability of this technology. mdpi.com Furthermore, a versatile one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides under microwave conditions has been developed for the synthesis of benzoxazoles. organic-chemistry.org
Green Chemistry Approaches (e.g., Solvent-Free, Aqueous Media, Recyclable Catalysts)
Green chemistry principles are increasingly being integrated into the synthesis of benzoxazoles to create more environmentally benign processes. nih.gov These approaches focus on the use of non-toxic reagents, renewable resources, and reaction conditions that minimize waste and energy consumption.
Solvent-Free Synthesis: Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use of volatile organic compounds. Several protocols for the solvent-free synthesis of benzoxazoles have been reported. One such method employs a Brønsted acidic ionic liquid gel as a recyclable heterogeneous catalyst for the condensation of 2-aminophenols with aldehydes at elevated temperatures. nih.govacs.org This approach provides high yields and allows for the easy recovery and reuse of the catalyst. nih.govacs.org Another efficient solvent-free method utilizes silica-supported sodium hydrogen sulfate (B86663) for the preparation of benzoxazole derivatives from acyl chlorides and o-substituted aminoaromatics. scispace.com The use of a grinding method with potassium-ferrocyanide as a catalyst also enables the rapid, solvent-free synthesis of benzoxazoles at room temperature. nih.gov
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of benzoxazoles in aqueous media has been successfully demonstrated using various catalytic systems. Samarium triflate has been used as a reusable acid catalyst for the reaction of o-amino(thio)phenols and aldehydes under mild conditions in water. organic-chemistry.org Ruthenium nanoparticle-based heterogeneous catalysts have also been developed for the one-pot synthesis of benzoxazole derivatives in an aqueous medium, with the catalyst being magnetically recoverable and reusable. spast.org
Recyclable Catalysts: The development of recyclable catalysts is a cornerstone of green chemistry, as it reduces waste and improves the economic viability of synthetic processes. A variety of recyclable catalysts have been employed in benzoxazole synthesis. Magnetic nanoparticles, such as Fe3O4@SiO2-SO3H, have been used as efficient and reusable heterogeneous catalysts for the condensation of aromatic aldehydes with 2-aminophenol under solvent-free conditions. ajchem-a.comajchem-a.com These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. ajchem-a.comajchem-a.com Copper(II) oxide nanoparticles and copper(II) ferrite (B1171679) nanoparticles have also been reported as recyclable catalysts for the synthesis of benzoxazoles. organic-chemistry.org
Below is a table summarizing various green chemistry approaches for benzoxazole synthesis:
| Catalyst | Reaction Conditions | Advantages |
| Brønsted acidic ionic liquid gel | Solvent-free, 130 °C | High yields, recyclable catalyst, simple work-up. nih.govacs.org |
| Silica-supported sodium hydrogen sulfate | Solvent-free | High yields, reusable and eco-friendly catalyst. scispace.com |
| Potassium-ferrocyanide | Solvent-free, grinding, room temperature | Short reaction time, excellent yield, non-toxic catalyst. nih.gov |
| Samarium triflate | Aqueous medium, mild conditions | Reusable catalyst, efficient synthesis. organic-chemistry.org |
| Ruthenium nanoparticles | Aqueous medium | Magnetically recoverable and reusable catalyst. spast.org |
| Fe3O4@SiO2-SO3H nanoparticles | Solvent-free, 50 °C | Magnetically recyclable, high efficiency, simple separation. ajchem-a.comajchem-a.com |
| Copper(II) oxide nanoparticles | DMSO, air | Recyclable heterogeneous catalyst. organic-chemistry.org |
Flow Chemistry Applications in Benzoxazole Synthesis
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and process control. While specific applications in the synthesis of this compound are not extensively detailed in the provided context, the principles of flow chemistry are applicable to benzoxazole synthesis in general.
The multi-step continuous-flow synthesis of condensed benzothiazoles, a related class of heterocyclic compounds, has been demonstrated, highlighting the potential of this technology for the synthesis of complex heterocyclic systems. researchgate.net This approach involves sequential reactions in a continuous flow reactor, allowing for the efficient production of the target molecules. The use of an H-Cube® reactor for continuous-flow hydrogenation is a key step in this process. researchgate.net
The synthesis of various organic scaffolds, including those found in marine drugs, has been successfully achieved using continuous-flow methodologies. nih.gov These examples suggest that flow chemistry could be a valuable tool for the synthesis of this compound and its derivatives, offering a pathway to more efficient and scalable production. The use of magnetic nanocatalysts in flow systems could further enhance the sustainability of these processes by allowing for continuous catalyst recycling. researchgate.net
Medicinal Chemistry and Biological Activity Spectrum of 2 Ethyl 1,3 Benzoxazol 5 Amine Derivatives
Pharmacological Exploration of Benzoxazole (B165842) Scaffolds
Benzoxazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities. ijresm.comglobalresearchonline.netjocpr.com These compounds, characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring, serve as a versatile scaffold for the development of new therapeutic agents. ijresm.comglobalresearchonline.netjocpr.com The biological activities exhibited by benzoxazole analogues are extensive and include antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) effects. ijresm.comglobalresearchonline.netjocpr.com
Derivatives of benzoxazole have demonstrated notable antimicrobial and antibacterial properties, showing activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The structural features of these compounds, particularly the substituents at positions 2 and 5 of the benzoxazole ring, play a crucial role in their antimicrobial efficacy. nih.gov
Research has shown that certain synthetic benzoxazole derivatives exhibit a wide spectrum of antimicrobial activity. nih.gov They have been found to be effective against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. mdpi.comnih.gov In some instances, the activity of these synthetic derivatives surpasses that of commercially available antimicrobial drugs. nih.gov
For example, a series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives were synthesized and evaluated for their in vitro antibacterial activities. xjtlu.edu.cn These compounds displayed a broad spectrum of activity against various bacteria. xjtlu.edu.cn Specifically, compound 2b , which features a hydrophobic aromatic tie, was identified as the most potent derivative against all tested bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.098 to 0.78 μg/mL. xjtlu.edu.cn
Further studies have synthesized novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives and tested their antibacterial effects. mdpi.com Among these, benzoxazole derivative 47 , substituted at position 2 with a 4-(piperidinethoxy)phenyl unit, demonstrated significant activity against the Gram-negative bacterium Pseudomonas aeruginosa (MIC = 0.25 μg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC = 0.5 μg/mL). mdpi.com Additionally, derivative 29 , which has a phenyl ring with an N,N-diethylethoxy substituent, showed considerable activity against E. faecalis. mdpi.com
A study involving 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole evaluated its antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as the fungus C. albicans and their drug-resistant isolates. nih.gov Another series of 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]ace tamido] -benzoxazoles also showed a broad spectrum of antimicrobial activities with MIC values between 32 - 256 μg/ml. researchgate.net
The following table summarizes the antimicrobial activities of selected benzoxazole derivatives:
| Compound | Target Microorganism | Activity (MIC) |
|---|---|---|
| 2b | Various Bacteria | 0.098 - 0.78 μg/mL |
| 47 | Pseudomonas aeruginosa | 0.25 μg/mL |
| 47 | Enterococcus faecalis | 0.5 μg/mL |
| 29 | Enterococcus faecalis | Significant Activity |
The benzoxazole scaffold is a key component in a variety of compounds exhibiting potent antitumor and anticancer activities. researchgate.netajphs.comajphs.com Both naturally occurring and synthetic molecules containing the benzoxazole moiety have demonstrated significant efficacy against various cancer cell lines. researchgate.netajphs.comajphs.com The versatility of the benzoxazole structure allows for the design and synthesis of novel compounds with improved anticancer properties and reduced toxicity. researchgate.netajphs.comajphs.com
Numerous research groups have focused on developing novel benzoxazole-based compounds and evaluating their effectiveness against different human cancer cell lines. ajphs.comajphs.com These studies have explored the impact of attaching various heterocyclic moieties to the benzoxazole backbone on its anticancer activity. researchgate.netajphs.com
For instance, novel derivatives of benzothiazole-2-thiol, benzimidazole-2-thiol, and benzoxazole-2-thiol have been synthesized and evaluated for their in vitro antitumor activity. mdpi.com Compounds 1d , 1f , and 1g from this series showed comparable antitumor activities and better solubility than the lead compound. mdpi.com A notable observation was the induction of cytosolic vacuolization in HCT116 cells after treatment with these compounds, a phenomenon not observed with the initial lead compound. mdpi.com
The anticancer potential of benzoxazole derivatives has been demonstrated against a range of cancer cell lines, including those for breast, lung, colon, and melanoma cancers. ijresm.com For example, benzoxazoles fused with benzofuran and 1,2,4-oxidiazole have shown activity against human breast cancer, lung cancer, melanoma, and colon cell lines. ijresm.com Similarly, benzoxazole-combretastatin derivatives have been synthesized and tested against various cancer cell lines, with some compounds showing greater potency than the standard against MCF-7 (breast) and A-549 (lung) cell lines. ijresm.com
Furthermore, the synthesis of novel 2H-benzo[b] ijresm.comresearchgate.netoxazin-3(4H)-one-linked 1,2,3-triazole compounds has yielded derivatives with significant inhibitory activity against lung cancer cells (A549). frontiersin.org Among these, compounds 14b and 14c demonstrated strong anticancer effects with IC50 values of 7.59 μM and 18.52 μM, respectively, and were shown to induce significant apoptosis in A549 cells. frontiersin.org
The following table summarizes the anticancer activities of selected benzoxazole derivatives:
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect |
|---|---|---|
| 1d , 1f , 1g | HCT116 | Comparable antitumor activity, cytosolic vacuolization |
| Benzoxazole-benzofuran-1,2,4-oxidiazole | Human breast, lung, melanoma, colon | Active |
| Benzoxazole-combretastatin | MCF-7 (breast), A-549 (lung) | More potent than standard |
| 14b | A549 (lung) | IC50 = 7.59 μM, induces apoptosis |
| 14c | A549 (lung) | IC50 = 18.52 μM, induces apoptosis |
Benzoxazole derivatives have been widely investigated for their anti-inflammatory and analgesic properties. ijresm.comnih.govresearchgate.net These compounds often target key enzymes and pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. nih.govresearchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) commonly function by inhibiting COX enzymes, and research has focused on developing benzoxazole-based selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net
A study on a new series of 2-substituted benzoxazole derivatives, 2(a-f) and 3(a-e) , demonstrated their potential as potent anti-inflammatory agents with significant gastro-protective effects. nih.govresearchgate.net Five of these compounds (2a, 2b, 3a, 3b, and 3c ) exhibited strong anti-inflammatory activity and a significant binding potential within the COX-2 protein pocket. nih.govresearchgate.net These same compounds also showed a significant gastro-protective effect in an ethanol-induced anti-ulcer rat model. nih.govresearchgate.net
Another study synthesized a series of methyl 2-(arylideneamino) benzoxazole -5-carboxylate derivatives (SH1-SH9 ) and screened them for anti-inflammatory activity using the Carrageenan-induced paw edema rat model. jocpr.com The results indicated that compounds SH1-SH3 and SH6-SH8 significantly reduced inflammation, showing promising anti-inflammatory activity. jocpr.com In contrast, compound SH5 showed moderate activity, while SH4 and SH9 exhibited poor anti-inflammatory effects. jocpr.com
Furthermore, a series of benzoxazolone derivatives were synthesized and evaluated for their anti-inflammatory activity in vitro. nih.gov Compounds 3c , 3d , and 3g demonstrated the most significant anti-inflammatory activity against IL-6, with IC50 values of 10.14±0.08, 5.43±0.51, and 5.09±0.88 μM, respectively. nih.gov These compounds were found to competitively inhibit the binding of a probe to the myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. nih.gov
The analgesic potential of benzoxazole derivatives has also been explored. acs.org A study on substituted 1,2-benzoxazolone and 3-chloro-1,2-benzoxazole derivatives screened for in-vivo analgesic activity using the acetic acid-induced writhing method in rats. ijpsr.com Among the screened compounds, 8a and 9c showed good analgesic activity, with about 45% and 54% inhibition, respectively, at a 5 mg/Kg dosage. ijpsr.com
The following table summarizes the anti-inflammatory and analgesic activities of selected benzoxazole derivatives:
| Compound/Derivative Class | Bioassay/Target | Observed Effect |
|---|---|---|
| 2a, 2b, 3a, 3b, 3c | COX-2 binding and anti-inflammatory model | Potent anti-inflammatory activity, significant gastro-protection |
| SH1-SH3, SH6-SH8 | Carrageenan-induced paw edema | Significant reduction in inflammation |
| 3g | IL-6 inhibition | IC50 = 5.09±0.88 μM |
| 8a | Acetic acid-induced writhing | ~45% inhibition of writhing |
| 9c | Acetic acid-induced writhing | ~54% inhibition of writhing |
While the primary focus of benzoxazole research has been on other therapeutic areas, the anti-inflammatory properties of these derivatives suggest a potential for antifibrotic activity. ijresm.comnih.govresearchgate.net Fibrosis is often driven by chronic inflammation, and by modulating inflammatory pathways, benzoxazole compounds could indirectly inhibit the fibrotic process.
The development of selective COX-2 inhibitors from the benzoxazole class is particularly relevant. nih.govresearchgate.net By reducing inflammation with a better gastric safety profile, these compounds could offer a therapeutic advantage in treating fibrotic diseases where long-term anti-inflammatory treatment is necessary. nih.govresearchgate.net However, direct evidence and specific studies focusing on the antifibrotic potential of 2-Ethyl-1,3-benzoxazol-5-amine derivatives are not extensively detailed in the provided search results. Further research is needed to explicitly investigate and confirm the antifibrotic effects of this class of compounds.
Benzoxazole derivatives have been identified as biologically active compounds within the central nervous system. st-andrews.ac.uk Some approved drugs containing the benzoxazole moiety are already in use for treating various neurological disorders. st-andrews.ac.uk
Research into new benzoxazole-piperidine derivatives has shown promising results in targeting dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. taylorandfrancis.com One particular molecule, compound 11 , displayed nanomolar affinity for these receptors (Ki = 10.6 ± 1.6; 21.3 ± 2.6; 27 ± 0.6, respectively) while having low affinity for 5-HT2C and H1 receptors. taylorandfrancis.com In vivo studies, this compound was effective in animal models of psychosis and did not induce catalepsy. taylorandfrancis.com
Furthermore, the development of adenosine A2A receptor antagonists is an area of interest for treating neurodegenerative diseases. nih.gov A series of 2-arylbenzoxazoles were identified as potential A2A receptor antagonists through docking studies. nih.gov Structure-affinity relationship investigations led to the development of compounds with micromolar affinity for the A2A receptor. nih.gov Compound F1 , with an affinity of 1 μM, exhibited good absorption, distribution, metabolism, and excretion (ADME) properties and excellent aqueous solubility without being cytotoxic at 100 μM. nih.gov
The following table summarizes the CNS activity of selected benzoxazole derivatives:
| Compound | Target Receptor(s) | Affinity/Activity |
|---|---|---|
| 11 | Dopamine D2, Serotonin 5-HT1A, 5-HT2A | Ki = 10.6, 21.3, 27 nM respectively |
| F1 | Adenosine A2A Receptor | Ki = 1 μM |
In addition to the aforementioned activities, benzoxazole derivatives have demonstrated a range of other biological potentials, including antifungal and anti-HIV activities. ijresm.comnih.govnih.gov
Antifungal Activity:
Many benzoxazole derivatives have been screened for their antifungal properties against various fungal strains. nih.gov Synthetic benzoxazoles often exhibit a broad spectrum of activity against fungi such as Candida albicans, Candida krusei, Candida glabrata, Aspergillus niger, and Aspergillus flavus. nih.gov In some cases, their antifungal activity is higher than that of commercially available antifungal drugs. nih.gov
A study on 3-(2-benzoxazol-5-yl)alanine derivatives found that nearly half of the 41 compounds studied possessed antifungal properties, including activity against the pathogenic yeast Candida albicans. nih.gov The structure-activity relationship was also noted, with certain substitutions on the benzoxazole ring enhancing antifungal efficacy. nih.gov For example, among 20 derivatives with a substituted phenyl group at position 2, five compounds showed activity against P. pastoris. nih.gov
Anti-HIV Activity:
The benzoxazole scaffold has been utilized in the development of agents targeting the Human Immunodeficiency Virus (HIV). Following the discovery that the benzoxazole L-697,661 could inhibit HIV spread by 95% in cell culture, new 2-(benzoxazol-2-ylamino)-3H-4-oxopyrimidines were synthesized and screened for anti-HIV activity. mdpi.com Among these, 2-(benzoxazol-2-ylarnino)-6-hydroxy-3H-4-oxopyrimidine 8 (NSC 722448) was confirmed to have moderate in vitro anti-HIV activity, with a 76.83% protection rate. mdpi.com
Further research into 2-substituted benzoxazoles has led to the identification of compounds with moderate anti-HIV-1 activity. nih.gov For instance, compound 7a from a series of synthesized benzoxazoles displayed a maximum cell protection of 36.6% at a concentration of 2 x 10^-5 μM. nih.gov Another study highlighted a thiazole-benzoxazole hybrid, 26 , which, despite weak activity against the HIV-1 IIIB strain (EC50: 71 μM), showed promising pharmacokinetic profiles in animal models. arabjchem.org
The following table summarizes other biological potentials of selected benzoxazole derivatives:
| Compound/Derivative Class | Biological Activity | Target/Assay | Observed Effect |
|---|---|---|---|
| 3-(2-benzoxazol-5-yl)alanine derivatives | Antifungal | Candida albicans, P. pastoris | Active against pathogenic fungi |
| 8 (NSC 722448) | Anti-HIV | In vitro cell protection | 76.83% protection |
| 7a | Anti-HIV-1 | In vitro cell protection | 36.6% protection at 2 x 10^-5 μM |
| 26 | Anti-HIV-1 | HIV-1 IIIB strain | EC50: 71 μM, promising pharmacokinetics |
Mechanism of Action Investigations for this compound Derivatives
Understanding the precise mechanisms by which a compound exerts its therapeutic effect is fundamental to drug discovery. For derivatives of this compound, research has focused on identifying their molecular targets, elucidating interactions with proteins, and characterizing their effects on enzymatic activity.
Derivatives of the 2-substituted benzoxazole class have been shown to engage with fundamental cellular machinery, leading to activities such as antimicrobial and anticancer effects. A key molecular target identified for the antibacterial properties of these compounds is DNA gyrase. nih.gov This essential topoisomerase is responsible for managing DNA topology during replication, and its presence in bacteria but absence in higher eukaryotes makes it an attractive and specific target for antibacterial agents. nih.gov Molecular docking studies have further explored the interaction of benzoxazole derivatives with the S. aureus gyrase complex. researchgate.net
In the context of anticancer activity, benzoxazole derivatives have been found to operate through mechanisms that include DNA intercalation and the inhibition of enzymes crucial for cancer cell proliferation. mdpi.com Their ability to disrupt these cellular signaling pathways underscores their potential as antiproliferative agents. mdpi.com
The biological activity of this compound derivatives is intrinsically linked to their ability to bind to specific biological targets. Ligand-protein interaction studies, often employing computational methods like molecular docking, have provided insights into these binding modes. For instance, docking analyses of benzoxazole derivatives with the S. aureus gyrase complex have been performed to understand the specific interactions that drive their inhibitory activity. researchgate.net
The three-dimensional arrangement of the molecule is critical for effective binding. The conformation of the benzoxazole scaffold and its substituents dictates how the molecule fits into a receptor's active site. Studies on the crystal structure of related compounds, such as 2-(4-aminophenyl)-1,3-benzoxazole, have revealed that the amino group can adopt a specific conformation (cis) relative to the benzoxazole nitrogen atom, which may be crucial for its orientation and interaction within a biological receptor. researchgate.net
Enzyme inhibition is a primary mechanism through which many benzoxazole derivatives exert their therapeutic effects. A notable example is the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. researchgate.net Studies on 2,5-disubstituted benzoxazole derivatives have demonstrated their capacity to act as potent FAAH inhibitors. researchgate.net Preliminary biochemical investigations have suggested that this inhibition occurs through a reversible mechanism, which can be advantageous in drug design as it may reduce the potential for off-target effects associated with covalent enzyme modification. researchgate.net
Beyond FAAH, the broader class of 2-substituted benzoxazoles has been associated with the inhibition of other critical enzymes. As mentioned, DNA gyrase is a key enzymatic target for the antimicrobial activity of these compounds. nih.gov The ability of these derivatives to inhibit enzymes essential for pathogen survival or cancer cell growth is a central focus of their development. mdpi.com
Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER) Studies
The systematic investigation of how chemical structure correlates with biological activity is crucial for optimizing lead compounds. For this compound derivatives, SAR and SER studies focus on how modifications to the benzoxazole core affect their potency and efficacy.
The biological activity of benzoxazole derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. Research has consistently shown that substituents at the 2- and 5-positions are particularly critical in modulating their pharmacological effects. mdpi.com
For antimicrobial activity, the presence of an amino group at the 5-position, combined with a phenyl ring at the 2-position, has been shown to be important for antituberculosis activity. researchgate.net SAR studies on a series of 2-phenyl and N-phenyl benzoxazole derivatives revealed that specific substitution patterns lead to potent antibacterial activities. nih.gov The presence of electron-withdrawing groups, such as chlorine (Cl) or a nitro group (NO2), can enhance the anti-proliferative activity of benzoxazole derivatives against certain cancer cell lines. researchgate.net Similarly, the potency of FAAH inhibitors was significantly improved by introducing an isoindoline group at the 2-position of the benzoxazole ring. researchgate.net
| Scaffold Position | Substituent/Modification | Observed Impact on Biological Activity | Activity Type |
|---|---|---|---|
| Position 2 | Phenyl group | Important for antituberculosis activity researchgate.net | Antimicrobial |
| Position 5 | Amino group | Crucial for antituberculosis activity researchgate.net | Antimicrobial |
| Position 2 (Aryl group) | Electron-withdrawing groups (e.g., Cl, NO2) | Improved anti-proliferative effects researchgate.net | Anticancer |
| Position 2 | Isoindoline group | Gave rise to particularly potent inhibitors researchgate.net | FAAH Inhibition |
The spatial arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its interaction with biological targets. The relatively rigid benzoxazole ring system provides a stable platform, but the rotational freedom of substituents can significantly influence bioactivity.
Conformational analysis helps to understand the preferred three-dimensional structure of a molecule, which is essential for designing compounds that fit optimally into a target's binding site. For example, crystal structure analysis of 2-(4-aminophenyl)-1,3-benzoxazole has provided insights into its molecular geometry. researchgate.net Such studies have shown that the benzoxazole and phenyl rings are not always coplanar, and the conformation of substituents, like the amino group, relative to the core structure can be a determining factor in the mode of orientation at a receptor site. researchgate.net This structural understanding is vital for interpreting SAR data and for the rational design of new, more potent derivatives.
Design Principles for Optimizing Pharmacological Profiles of this compound Analogues
The optimization of the pharmacological profiles of analogues based on the this compound scaffold is a nuanced process guided by established principles of medicinal chemistry. These strategies focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The core structure of this compound presents multiple avenues for chemical alteration, primarily at the 2-ethyl group, the 5-amino moiety, and the fused benzene ring of the benzoxazole core.
A critical aspect of the design process involves a thorough exploration of the structure-activity relationships (SAR). This entails synthesizing a library of analogues with systematic variations and evaluating their biological activity to decipher the structural requirements for a desired pharmacological effect. For instance, modifications to the 2-position of the benzoxazole ring have been shown to significantly influence the biological activity of related compounds. Replacing the ethyl group with larger or more complex substituted phenyl or benzyl groups can modulate the compound's interaction with biological targets. For example, in a series of 5-amino-2-(substituted phenyl/benzyl)benzoxazoles, the presence of a phenyl ring at the 2nd position was found to be crucial for improving antituberculosis activity researchgate.net.
Bioisosteric replacement is another powerful tool in the optimization of these analogues. This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For example, the ethyl group at the 2-position could be replaced with other small alkyl groups, cycloalkyl moieties, or even small heterocyclic rings to explore the steric and electronic requirements of the target's binding pocket. Similarly, the 5-amino group could be replaced with other hydrogen bond donors or acceptors to fine-tune interactions with the biological target.
The following table summarizes key design principles and the rationale behind them for optimizing the pharmacological profiles of this compound analogues:
| Design Principle | Structural Modification | Rationale for Pharmacological Profile Optimization |
| Structure-Activity Relationship (SAR) Exploration | Variation of the substituent at the 2-position (e.g., replacing the ethyl group with substituted aryl or benzyl moieties). | To probe the steric and electronic requirements of the target's binding site and enhance potency and selectivity. |
| Modification of the 5-amino group (e.g., acylation, sulfonylation, or introduction of substituted alkyl chains). | To modulate hydrogen bonding interactions, lipophilicity, and metabolic stability. | |
| Substitution on the benzoxazole ring system. | To alter the electronic properties and metabolic susceptibility of the core scaffold. | |
| Bioisosteric Replacement | Replacement of the 2-ethyl group with other small alkyl or cycloalkyl groups. | To fine-tune the size and shape of the substituent for optimal fit within the binding pocket. |
| Substitution of the 5-amino group with other functional groups (e.g., hydroxyl, thiol, or small amides). | To explore alternative hydrogen bonding patterns and improve pharmacokinetic properties. | |
| Introduction of Specific Functional Groups | Incorporation of halogen atoms (e.g., fluorine, chlorine) on appended aryl rings. | To enhance binding affinity through halogen bonding and improve metabolic stability. |
| Addition of polar groups (e.g., morpholine, piperazine) to substituents. | To improve aqueous solubility and pharmacokinetic properties. |
The application of these design principles in a systematic and iterative manner allows for the rational design of this compound analogues with optimized pharmacological profiles for a range of therapeutic targets. For instance, the design of novel benzoxazole analogues as Aurora B kinase inhibitors highlighted the importance of linker length and halogen substitutions in achieving high inhibitory potency nih.gov. Similarly, the development of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase inhibitors underscores the value of incorporating complex heterocyclic moieties to achieve target selectivity ebi.ac.uk.
The following table provides examples of hypothetical structural modifications to the this compound scaffold and the potential impact on their pharmacological activity based on the aforementioned design principles.
| Compound | R1 (at 2-position) | R2 (at 5-position) | R3 (on Benzoxazole Ring) | Anticipated Pharmacological Impact |
| Parent Scaffold | Ethyl | -NH2 | H | Starting point for optimization |
| Analogue 1 | 4-Fluorophenyl | -NH2 | H | Potential for increased potency through halogen bonding nih.gov |
| Analogue 2 | Ethyl | -NH-CO-CH3 | H | Altered solubility and hydrogen bonding capacity |
| Analogue 3 | Ethyl | -NH-SO2-Phenyl | H | Introduction of a larger substituent to probe binding pocket |
| Analogue 4 | Cyclopropyl | -NH2 | H | Exploration of different steric requirements at the 2-position |
| Analogue 5 | Ethyl | -NH2 | 6-Chloro | Potential for altered electronic properties and metabolic stability nih.gov |
By systematically applying these design principles, medicinal chemists can effectively navigate the chemical space around the this compound core to develop analogues with enhanced therapeutic potential.
Computational and Theoretical Investigations of 2 Ethyl 1,3 Benzoxazol 5 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of a molecule. These calculations can determine various electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface.
The electronic properties of benzoxazole (B165842) derivatives are significantly influenced by the nature and position of substituents on the benzoxazole ring system. For 2-Ethyl-1,3-benzoxazol-5-amine, the ethyl group at the 2-position and the amine group at the 5-position are expected to modulate its electronic characteristics. The amino group (–NH2) is a strong electron-donating group, which increases the electron density of the aromatic system, while the ethyl group (–CH2CH3) is a weak electron-donating group.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. Theoretical studies on similar amino-substituted benzoxazoles indicate that the presence of an amino group tends to increase the HOMO energy level, making the molecule more susceptible to electrophilic attack.
Reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a lower chemical hardness value implies a higher reactivity. Studies on substituted benzoxazoles have shown that the introduction of electron-donating groups, such as the amino group, can influence these reactivity parameters, thereby affecting the molecule's interaction with other chemical species scilit.com.
Table 1: Representative Quantum Chemical Properties of Substituted Benzoxazoles
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 2-Phenyl-1,3-benzoxazole | -6.21 | -1.54 | 4.67 | 1.89 |
| 5-Nitro-2-phenyl-1,3-benzoxazole | -7.01 | -2.89 | 4.12 | 6.45 |
| 5-Amino-2-phenyl-1,3-benzoxazole | -5.45 | -1.12 | 4.33 | 3.54 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in computational studies of benzoxazole derivatives.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. Benzoxazole derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors involved in cancer, microbial infections, and inflammatory diseases researchgate.netnih.gov.
For this compound, molecular docking simulations could be performed against a panel of known protein targets for benzoxazole scaffolds. Potential targets include DNA gyrase, topoisomerase, and various kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) nih.govrsc.orgnih.gov. The docking process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function. The results provide insights into the binding mode, including key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
The 5-amino group of this compound is capable of forming hydrogen bonds with amino acid residues in the active site of a protein, which can contribute significantly to the binding affinity. The benzoxazole ring itself can participate in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. The 2-ethyl group can also engage in hydrophobic interactions, further stabilizing the ligand-protein complex.
Studies on similar benzoxazole derivatives have demonstrated their ability to bind effectively to the active sites of various enzymes. For example, docking studies of 2-substituted benzoxazoles have shown interactions with key residues in the ATP-binding pocket of kinases, suggesting their potential as kinase inhibitors researchgate.net.
Table 2: Representative Molecular Docking Results of Benzoxazole Derivatives with Potential Protein Targets
| Compound | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 2-Aryl benzoxazole derivative | VEGFR-2 (4ASD) | -9.8 | Cys919, Asp1046, Glu885 |
| N-phenyl-1,3-benzoxazol-2-amine derivative | DNA Gyrase (1KZN) | -8.5 | Asp73, Gly77, Arg76 |
| 5-Amino-2-benzyl-benzoxazole | S. aureus Gyrase (2XCT) | -7.9 | Asn46, Asp73 |
Note: The data in this table is illustrative and based on findings from various studies on benzoxazole derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new compounds and guide the design of more potent molecules. QSAR studies on benzoxazole derivatives have been conducted to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects scholarsresearchlibrary.comnih.gov.
A QSAR study on a series of compounds including this compound would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that relates these descriptors to the observed biological activity.
For benzoxazole derivatives, QSAR studies have revealed the importance of certain structural features for their activity. For instance, a study on the antimicrobial activity of 5- or 6-nitro/amino-2-(substituted phenyl/benzyl)-benzoxazole analogues indicated that thermodynamic and electronic properties, such as standard Gibbs free energy and HOMO energy, were significant contributors to their antibacterial activity scholarsresearchlibrary.com. The presence of electron-withdrawing groups at specific positions was found to be favorable for activity scholarsresearchlibrary.com.
The development of a QSAR model for a series of 2-alkyl-1,3-benzoxazol-5-amines could elucidate the optimal size and nature of the alkyl group at the 2-position and the influence of the amino group at the 5-position on the desired biological activity.
Table 3: Example of a QSAR Model for Antimicrobial Benzoxazoles
| Statistical Parameter | Value | Description |
|---|---|---|
| N | 30 | Number of compounds in the dataset |
| R² | 0.92 | Coefficient of determination |
| Q² | 0.85 | Cross-validated R² (Leave-one-out) |
| F-statistic | 45.6 | Fischer's test value |
Note: The data presented is a hypothetical representation of a robust QSAR model based on literature for benzoxazole derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their complexes over time. For this compound, MD simulations can be used to explore its conformational preferences and to analyze the stability and dynamics of its complex with a biological target.
Conformational analysis of this compound would involve simulating the molecule in a solvent environment to identify its low-energy conformations. The flexibility of the ethyl group allows for different rotational isomers, and MD simulations can provide insights into the relative populations of these conformers. The conformation of the molecule can be crucial for its ability to bind to a protein's active site nih.gov.
When a ligand-protein complex is subjected to MD simulations, the stability of the binding can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD trajectory suggests that the ligand remains bound in a consistent orientation within the active site. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are more rigid upon ligand binding.
Furthermore, MD simulations can provide detailed information about the dynamics of the interactions between the ligand and the protein, such as the persistence of hydrogen bonds and changes in hydrophobic contacts over time. Such studies on benzoxazole derivatives have been used to validate docking results and to provide a more detailed understanding of the binding mechanism at an atomic level rsc.orgnih.gov.
In Silico Prediction of Pharmacokinetic Properties
In silico prediction of pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical step in the early stages of drug discovery. These predictions help to assess the drug-likeness of a compound and to identify potential liabilities before committing to costly experimental studies. Various computational models and software are available to predict these properties for a given chemical structure.
For this compound, in silico tools can predict a range of pharmacokinetic parameters. Lipinski's "rule of five" is a commonly used guideline to evaluate drug-likeness and predict oral bioavailability. These rules are based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Based on its structure, this compound is expected to comply with Lipinski's rule of five.
Other important properties that can be predicted include aqueous solubility, intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes. Studies on other benzoxazole derivatives have utilized in silico models to evaluate their ADME profiles, and the results have generally indicated good drug-like properties for many of these compounds nih.govresearchgate.net. For example, predictions for a series of 2-substituted benzoxazoles showed that most of the calculated properties were within the permissible range for good bioavailability nih.gov.
Table 4: Predicted Pharmacokinetic Properties for a Representative Amino-Benzoxazole Derivative
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | < 500 g/mol | Complies with Lipinski's rule |
| logP | < 5 | Optimal lipophilicity, complies with Lipinski's rule |
| Hydrogen Bond Donors | < 5 | Complies with Lipinski's rule |
| Hydrogen Bond Acceptors | < 10 | Complies with Lipinski's rule |
| Human Intestinal Absorption | High | Good absorption from the gastrointestinal tract |
| Blood-Brain Barrier Penetration | Moderate | May cross the blood-brain barrier |
Note: The data in this table is based on general predictions for small molecules with similar structural features and is for illustrative purposes.
Emerging Research Areas and Applications of 2 Ethyl 1,3 Benzoxazol 5 Amine and Its Derivatives
Applications in Materials Science
The adaptable structure of benzoxazole (B165842) derivatives makes them prime candidates for the design of advanced materials with tailored optical and protective properties. The strategic placement of substituents on the benzoxazole ring system allows for the fine-tuning of their electronic and photophysical characteristics.
Development of OLED Materials
While direct research on 2-Ethyl-1,3-benzoxazol-5-amine for Organic Light-Emitting Diodes (OLEDs) is limited, the broader family of benzoxazole and related heterocyclic derivatives has shown considerable promise in this area. These compounds are often explored for their potential as host materials or emitters in the emissive layer of OLED devices. For instance, derivatives of carbazole (B46965) and benzimidazole, which share structural similarities with benzoxazoles, have been successfully incorporated into OLEDs. The performance of such materials is often evaluated based on their turn-on voltage, maximum luminance, and current efficiency.
Table 1: Performance of Selected Heterocyclic Derivatives in OLEDs
| Compound Class | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) |
| Carbazole Derivative | 5.4 | 3200 | 1.2 |
| Benzimidazole-based Host | 2.6 | 39,370 | 62.2 |
The amine group in this compound could serve as an effective electron-donating group, which, in conjunction with the electron-accepting nature of the benzoxazole ring, could lead to materials with desirable charge-transport properties for OLED applications. Further research into the synthesis and characterization of specific this compound derivatives is necessary to fully explore their potential in this field.
Integration into Bioimaging Agents
The fluorescent properties of many benzoxazole derivatives make them suitable for use as bioimaging agents. These compounds can act as fluorescent probes, allowing for the visualization of cellular processes and the detection of specific biomolecules. mdpi.com For example, 2-Phenyl-1,3-benzoxazol-5-amine is utilized as a fluorescent dye in biological imaging. mdpi.com The ability of the benzoxazole scaffold to be functionalized allows for the development of probes with enhanced solubility, stability, and specificity for biological targets. mdpi.com
The introduction of an ethyl group at the 2-position and an amine group at the 5-position of the benzoxazole ring in this compound could modulate its photophysical properties, potentially leading to novel bioimaging agents with unique spectral characteristics. The amine group can also serve as a point of attachment for targeting moieties, enabling the development of probes for specific cellular components or biomarkers.
Precursors for Corrosion Inhibitors
Heterocyclic compounds, including benzoxazole derivatives, have been investigated as corrosion inhibitors for various metals and alloys. rsc.orgfao.org These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. rsc.org The efficiency of a corrosion inhibitor is often dependent on its chemical structure, including the presence of heteroatoms (like nitrogen and oxygen in the benzoxazole ring) and the electron density of the molecule. fao.org
Theoretical studies using Density Functional Theory (DFT) have been employed to evaluate the potential of various benzoxazole derivatives as corrosion inhibitors. fao.org Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), as well as the energy gap (ΔE), are calculated to predict their inhibition efficiency. fao.org
Table 2: Calculated Quantum Chemical Parameters for Selected Benzoxazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
| Benzoxazole (BZ) | -6.54 | -0.98 | 5.56 |
| 2-methylbenzoxazole (MBZ) | -6.23 | -0.87 | 5.36 |
| 2-phenylbenzoxazole (PBZ) | -5.98 | -1.54 | 4.44 |
| Data from a computational study on the corrosion inhibition of mild steel. fao.org |
The presence of the amine group in this compound could enhance its ability to adsorb on metal surfaces, making it a promising precursor for the development of new and effective corrosion inhibitors.
Catalytic Applications in Organic Synthesis
The benzoxazole scaffold can be a key component in the design of ligands for metal-catalyzed reactions or can itself be the target of catalytic transformations. While specific catalytic applications of this compound are not widely reported, related benzoxazole derivatives have been utilized in catalysis. For example, chiral vanadyl complexes have been used to catalyze the asymmetric radical-type 1,2-alkoxy-sulfenylation of benzoxazole-2-thiols. acs.org This highlights the potential for developing catalytic systems based on functionalized benzoxazoles.
Furthermore, the synthesis of substituted 2-amino benzoxazole derivatives has been achieved using various catalytic methods, indicating the amenability of the benzoxazole core to catalytic modifications. researchgate.net The amine group of this compound could be a reactive site for further functionalization to create novel ligands or catalysts.
Incorporation into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. While there is no direct evidence of this compound being used as a ligand in MOF synthesis, the benzoxazole moiety has been incorporated into MOF structures.
For instance, a nickel-based MOF, Ni2(BDC)2(DABCO), has been shown to be an efficient heterogeneous catalyst for the C-H arylation of benzoxazoles. researchgate.net This demonstrates that the benzoxazole ring can be a functional component within a MOF, participating in catalytic reactions. The amine group on this compound provides a potential coordination site for metal ions, suggesting its viability as a building block for new MOFs with potentially interesting catalytic or sensing properties.
Potential in Sensor Technologies
The inherent fluorescent properties of many benzoxazole derivatives make them excellent candidates for the development of chemical sensors. mdpi.comchemimpex.com These sensors often operate based on changes in their fluorescence intensity or wavelength upon interaction with a specific analyte. Benzoxazole-based chemosensors have been developed for the detection of various metal ions, including Zn2+ and Cd2+. mdpi.comrsc.org
For example, a fluorescent sensor based on a 2-(2′-aminophenyl)benzoxazole derivative demonstrated a 25-fold fluorescence enhancement upon binding to Zn2+. rsc.org Another macrocyclic chemosensor containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore was shown to be a selective sensor for both Zn2+ and Cd2+ in aqueous media. mdpi.com
Table 3: Characteristics of Benzoxazole-Based Fluorescent Sensors
| Sensor Type | Target Analyte(s) | Sensing Mechanism | Key Feature |
| 2-(2′-aminophenyl)benzoxazole derivative | Zn2+ | Chelation-Enhanced Fluorescence (CHEF) | 25-fold fluorescence enhancement rsc.org |
| Macrocyclic Benzoxazole | Zn2+, Cd2+ | Photoinduced Electron Transfer (PET) | Selective detection in aqueous media mdpi.com |
The structure of this compound, with its electron-donating amine group and potential coordination sites involving the nitrogen and oxygen atoms of the oxazole (B20620) ring, suggests its promise as a scaffold for the design of new fluorescent sensors for a variety of analytes.
Future Perspectives and Challenges in Research on 2 Ethyl 1,3 Benzoxazol 5 Amine
Exploration of Novel Derivatization Strategies for Enhanced Biological Activity
A primary focus for future research on 2-Ethyl-1,3-benzoxazol-5-amine is the systematic exploration of derivatization to enhance its biological efficacy and target specificity. Structure-Activity Relationship (SAR) studies are critical to understanding how modifications to a molecule's structure affect its biological actions. chemistryjournal.net The core structure of this compound offers several sites for chemical modification, including the amine group at the C5 position, the ethyl group at the C2 position, and the aromatic benzene (B151609) ring.
Future derivatization strategies will likely involve:
Amine Group Modification: The primary amine at the C5 position is a key site for derivatization. It can be converted into a wide range of functional groups, such as amides, sulfonamides, or Schiff bases, to modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and its ability to form hydrogen bonds with biological targets. tandfonline.com For instance, creating amide conjugates has been a successful strategy for developing potent benzoxazole-based inhibitors of enzymes like VEGFR-2. nih.gov
Substitution on the Benzene Ring: Introducing various substituents (e.g., halogens, nitro groups, or methoxy (B1213986) groups) onto the benzene ring can significantly alter the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity. nih.gov Studies on other benzoxazoles have shown that substitutions at the C5 and C2 positions are particularly important for biological activity. mdpi.com
Modification of the 2-Ethyl Group: While the 2-position is often substituted with aryl groups in many potent benzoxazole (B165842) derivatives, the existing ethyl group in this compound provides a different starting point. nih.govnih.gov Strategies could involve creating longer alkyl chains, introducing cyclic structures, or functionalizing the ethyl group itself to explore new interaction possibilities with target biomolecules.
These synthetic explorations aim to generate a library of novel analogues, which can then be screened for a variety of biological activities, leading to the identification of lead compounds with improved potency and selectivity. nih.gov
Table 1: Potential Derivatization Strategies for this compound
| Modification Site | Strategy | Potential Impact on Biological Activity | Supporting Rationale |
|---|---|---|---|
| 5-Amine Group | Acylation to form amides | Enhanced binding affinity; modulation of solubility | Amide linkages are common in enzyme inhibitors and can form critical hydrogen bonds. nih.gov |
| 5-Amine Group | Reaction with sulfonyl chlorides | Introduction of strong hydrogen bond acceptors | Sulfonamide derivatives of benzoxazoles have shown antimycobacterial potential. nih.gov |
| Benzene Ring (C4, C6, C7) | Halogenation (e.g., Cl, Br, F) | Increased lipophilicity and membrane permeability; potential for halogen bonding | Fluorinated benzoxazoles have shown potent and selective anticancer activity. mdpi.com |
| 2-Ethyl Group | Chain extension or cyclization | Exploration of different hydrophobic pockets in target proteins | Varying substituents at the C2 position is a common strategy to optimize activity. nih.gov |
Advanced Analytical Techniques for Elucidating Complex Biological Interactions
To move beyond preliminary screening, it is crucial to understand how derivatives of this compound interact with their biological targets at a molecular level. Advanced analytical techniques are indispensable for this purpose. While standard methods like NMR, IR, and mass spectrometry are essential for structural characterization of newly synthesized compounds, more sophisticated techniques are needed to probe biological mechanisms. acs.org
Future research will increasingly rely on:
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of a compound bound to its target protein (e.g., an enzyme or receptor). This information is invaluable for understanding the specific molecular interactions that drive binding and for guiding further structure-based drug design.
Computational Modeling and Molecular Docking: In silico methods allow researchers to predict how different analogues will bind to a target protein. chemistryjournal.net Molecular docking can help prioritize which derivatives to synthesize, saving time and resources. researchgate.net Molecular dynamics simulations can further clarify the stability of the ligand-protein complex over time. researchgate.net
Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity, kinetics (on-rate and off-rate), and the thermodynamics of the interaction between the compound and its target.
High-Content Screening (HCS) and Cellular Imaging: These techniques allow for the observation of a compound's effects within a cellular context, providing insights into its mechanism of action, cellular localization, and potential off-target effects.
By integrating these advanced analytical methods, researchers can build a comprehensive understanding of the molecular pharmacology of this compound analogues, facilitating a more rational and efficient drug discovery process.
Table 2: Advanced Analytical Techniques in Benzoxazole Research
| Technique | Information Gained | Application in Drug Discovery |
|---|---|---|
| X-ray Crystallography | 3D structure of ligand-protein complex | Structure-based design, understanding key binding interactions. |
| Molecular Docking | Predicted binding mode and affinity | Prioritization of synthetic targets, hypothesis generation. researchgate.net |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off) and affinity (K_D) | Quantitative assessment of target engagement. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D) and thermodynamics (ΔH, ΔS) | Understanding the driving forces of binding. |
Development of Highly Selective and Potent Analogues
A major goal in medicinal chemistry is the development of compounds that are not only potent but also highly selective for their intended biological target. researchgate.net Off-target effects are a significant cause of adverse drug reactions. For this compound, the challenge will be to develop analogues that exhibit high affinity for a specific disease-related protein while minimizing interactions with other proteins, particularly those within the same family (e.g., distinguishing between different kinase enzymes).
Achieving selectivity often involves exploiting subtle structural differences between the target and off-target proteins. The derivatization strategies discussed in section 6.1 are the primary tools for modulating selectivity. By systematically modifying the structure of this compound and evaluating the resulting analogues against a panel of related proteins, researchers can identify key structural features that confer selectivity. For example, research on other benzoxazoles has led to the development of compounds with potent inhibitory activity against specific targets like mTOR or VEGFR-2, highlighting the tunability of this scaffold. nih.govresearchgate.net This iterative process of synthesis and screening, guided by molecular modeling and SAR, is fundamental to developing potent and selective drug candidates. chemistryjournal.net
Addressing Challenges in Scalability and Industrial Application of Synthetic Methods
Future research in this area will need to address several key challenges:
Green Chemistry: There is a growing emphasis on developing "green" synthetic methods that minimize waste, use less hazardous solvents, and are more energy-efficient. nih.govresearchgate.net This includes the use of reusable catalysts, solvent-free reaction conditions, and processes that have high atom economy. nih.govnih.gov
Process Optimization: Laboratory-scale procedures must be optimized for large-scale reactors. This involves studying reaction kinetics, heat transfer, and mixing to ensure consistent product quality and safety.
Cost of Goods: The starting materials and reagents must be readily available and affordable to ensure the final product is economically viable.
Continuous Flow Chemistry: Continuous flow manufacturing offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability. rsc.org Applying flow chemistry to the synthesis of benzoxazoles has been shown to reduce carbon emissions and energy consumption. rsc.org A life cycle assessment (LCA) can be applied to evaluate the environmental profile of different synthetic routes and identify the most sustainable approach. rsc.org
Overcoming these hurdles is critical for the successful translation of promising benzoxazole compounds from academic research to industrial production.
Facilitating Cross-Disciplinary Collaborations for Translational Research
The journey of a chemical compound from initial discovery to a potential therapeutic agent is inherently complex and requires a collaborative, interdisciplinary approach. chemistryjournal.net The future development of this compound will depend on effective partnerships between experts in various fields.
Medicinal and Synthetic Chemists will design and synthesize novel analogues.
Biologists and Pharmacologists will perform in vitro and in vivo testing to evaluate the biological activity, efficacy, and mechanism of action. chemistryjournal.net
Computational Chemists will use modeling and simulation to guide the design process and help interpret experimental results. chemistryjournal.net
Process Chemists and Chemical Engineers will focus on developing scalable and economical synthetic routes for promising lead compounds.
Such collaborations are essential to bridge the gap between basic scientific discovery and translational research, where the ultimate goal is to create new materials or therapeutic agents that can benefit society. Fostering these partnerships will be key to unlocking the full potential of the this compound scaffold and its derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-ethyl-1,3-benzoxazol-5-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via cyclization of substituted aniline derivatives with salicylic acid analogs under acidic conditions. For example, using polyphosphoric acid or phosphorus oxychloride as dehydrating agents facilitates benzoxazole ring formation . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Continuous flow reactors and automated systems can enhance scalability and purity .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodology : Key techniques include:
- X-ray crystallography : Programs like SHELXL or ORTEP-3 are used for crystal structure determination, with validation via R-factor analysis .
- NMR spectroscopy : H and C NMR confirm substituent positions and amine proton environments.
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Q. What are the primary biological or chemical applications of this compound in academic research?
- Applications :
- Fluorescent probes : The benzoxazole core exhibits solvatochromic properties, enabling its use in metal ion detection or cellular imaging (e.g., analogous to 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine derivatives) .
- Antimicrobial studies : Structural analogs have shown activity against bacterial and fungal strains, suggesting potential for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity or electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations can model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Tools like Gaussian or ORCA are used to predict sites for electrophilic/nucleophilic attack, guiding derivatization strategies .
Q. What experimental challenges arise in studying the photophysical properties of benzoxazole derivatives, and how can they be addressed?
- Challenges : Fluorescence quenching in polar solvents or due to aggregation.
- Solutions :
- Solvent selection (e.g., non-polar solvents for enhanced emission).
- Substituent modification (e.g., introducing electron-donating groups to stabilize excited states) .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?
- Methodology :
- Cross-validate with complementary techniques (e.g., IR spectroscopy for functional groups).
- Re-examine crystallization conditions to rule out polymorphism or solvent inclusion artifacts .
- Use dynamic NMR to probe conformational flexibility in solution .
Q. What strategies are effective for improving the bioavailability or stability of benzoxazole-based bioactive compounds?
- Approaches :
- Prodrug design : Mask the amine group with hydrolyzable protecting groups (e.g., acetyl or carbamate).
- Nanocarrier systems : Encapsulation in liposomes or polymeric nanoparticles to enhance solubility and controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
